molecular formula C16H19N3O3 B2370648 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide CAS No. 1001956-00-8

2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide

Cat. No.: B2370648
CAS No.: 1001956-00-8
M. Wt: 301.346
InChI Key: XSFTWKAONZYXDK-UHFFFAOYSA-N
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Description

2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide is a chemical compound with the molecular formula C16H19N3O3 and a molecular weight of 301.346 g/mol

Chemical Reactions Analysis

2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .

Scientific Research Applications

2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in the synthesis of other chemical compounds.

    Biology: The compound may be used in biological studies to investigate its effects on various biological pathways.

    Industry: It may be used in the production of specialized materials or as a component in industrial processes

Mechanism of Action

The mechanism of action of 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide can be compared with other similar compounds, such as:

  • 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzoic acid
  • 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzyl alcohol

These compounds share similar structural features but may differ in their chemical properties and applications.

Properties

IUPAC Name

2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c17-11-16(8-4-1-5-9-16)19-14(20)10-22-13-7-3-2-6-12(13)15(18)21/h2-3,6-7H,1,4-5,8-10H2,(H2,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFTWKAONZYXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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